molecular formula C13H19N3O2S B4774962 2-[2-(2,4-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide

2-[2-(2,4-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide

Cat. No. B4774962
M. Wt: 281.38 g/mol
InChI Key: WTFNPKGDDMRTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2,4-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as 'DMPT' and is a derivative of hydrazine. In

Mechanism of Action

The exact mechanism of action of DMPT is not fully understood. However, it has been suggested that DMPT may inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. DMPT may also induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
DMPT has been found to exhibit significant anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DMPT has also been found to reduce pain in animal models of chronic pain.

Advantages and Limitations for Lab Experiments

DMPT has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. However, DMPT is highly reactive and requires careful handling. It is also important to note that DMPT has not been extensively studied in humans and its safety profile is not fully understood.

Future Directions

There are several potential future directions for the study of DMPT. One area of research could focus on the development of DMPT as an anticancer agent. Further investigation is also needed to understand the safety profile of DMPT in humans. Additionally, research could explore the potential use of DMPT in the treatment of other diseases such as fungal and bacterial infections.

Scientific Research Applications

DMPT has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. DMPT has also been investigated for its potential use as an antifungal and antibacterial agent.

properties

IUPAC Name

1-[2-(2,4-dimethylphenoxy)propanoylamino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-8-5-6-11(9(2)7-8)18-10(3)12(17)15-16-13(19)14-4/h5-7,10H,1-4H3,(H,15,17)(H2,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFNPKGDDMRTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)NNC(=S)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,4-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2,4-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-[2-(2,4-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-[2-(2,4-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
2-[2-(2,4-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.